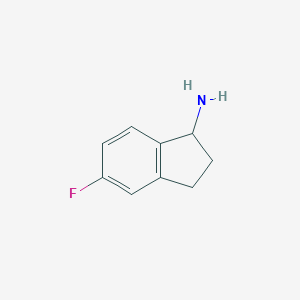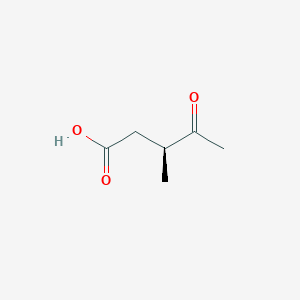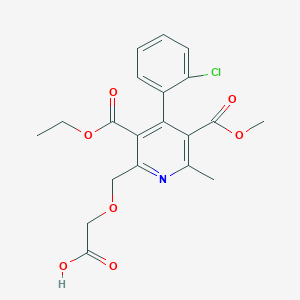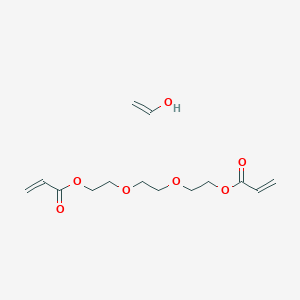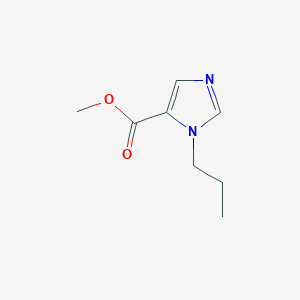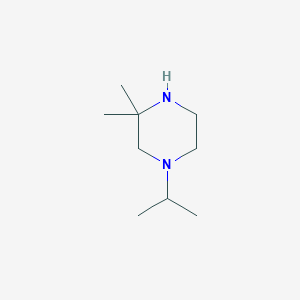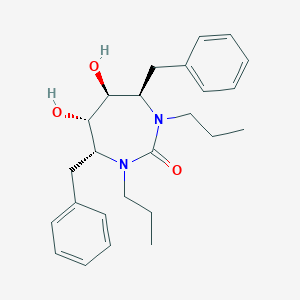
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)-, also known as Ro 20-1724, is a potent and selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes. PDEs are responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in intracellular signaling pathways. Ro 20-1724 has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease.
Mechanism Of Action
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 selectively inhibits PDE4, which is the predominant PDE isoform in inflammatory cells. By inhibiting PDE4, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 increases the intracellular levels of cAMP, which in turn leads to the suppression of inflammatory cytokine production and airway smooth muscle contraction. 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 also inhibits PDE5, which is the predominant PDE isoform in the corpus cavernosum of the penis. By inhibiting PDE5, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 increases the intracellular levels of cGMP, which in turn leads to the relaxation of smooth muscle and increased blood flow to the penis.
Biochemical And Physiological Effects
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has been shown to have various biochemical and physiological effects. In inflammatory cells, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 inhibits the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), interleukin-1 beta (IL-1 beta), and interleukin-6 (IL-6). 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 also inhibits the activation of nuclear factor-kappa B (NF-kappa B), which is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. In airway smooth muscle cells, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 inhibits the contraction induced by various stimuli, such as histamine and acetylcholine. In the corpus cavernosum of the penis, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 increases the relaxation of smooth muscle and increases blood flow to the penis.
Advantages And Limitations For Lab Experiments
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has several advantages for lab experiments. It is a potent and selective inhibitor of PDE4 and PDE5, which allows for the specific modulation of intracellular cAMP and cGMP levels. 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has also been extensively studied in various disease models, which provides a wealth of knowledge on its potential therapeutic applications. However, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 also has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the complexity of natural systems. Additionally, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has been shown to have some off-target effects, such as the inhibition of PDE3 and PDE7.
Future Directions
There are several future directions for the study of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724. One potential direction is the development of more potent and selective PDE4 inhibitors. Another potential direction is the investigation of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 in other disease models, such as inflammatory bowel disease and psoriasis. Additionally, the mechanism of action of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 in Alzheimer's disease is not fully understood, and further studies are needed to elucidate its effects on amyloid beta protein levels and cognitive function.
Synthesis Methods
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 can be synthesized through a multi-step process starting from 2-aminobenzoic acid. The first step involves the conversion of 2-aminobenzoic acid to 2-(4-methoxyphenyl)ethylamine, which is then converted to 2-(4-methoxyphenyl)ethyl isocyanate. The isocyanate is then reacted with 1,3-dipropyl-2,6-dimethyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid to yield 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724.
Scientific Research Applications
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has been extensively studied for its potential therapeutic applications in various diseases. In asthma and COPD, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has been shown to inhibit PDE4, which is the predominant PDE isoform in inflammatory cells. By inhibiting PDE4, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 increases the intracellular levels of cAMP, which in turn leads to the suppression of inflammatory cytokine production and airway smooth muscle contraction. In Alzheimer's disease, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has been shown to improve cognitive function and reduce amyloid beta protein levels in animal models.
properties
CAS RN |
153181-37-4 |
|---|---|
Product Name |
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- |
Molecular Formula |
C25H34N2O3 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-dipropyl-1,3-diazepan-2-one |
InChI |
InChI=1S/C25H34N2O3/c1-3-15-26-21(17-19-11-7-5-8-12-19)23(28)24(29)22(27(16-4-2)25(26)30)18-20-13-9-6-10-14-20/h5-14,21-24,28-29H,3-4,15-18H2,1-2H3/t21-,22-,23+,24+/m1/s1 |
InChI Key |
KVURTRGFRUMHJA-LWSSLDFYSA-N |
Isomeric SMILES |
CCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES |
CCCN1C(C(C(C(N(C1=O)CCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Canonical SMILES |
CCCN1C(C(C(C(N(C1=O)CCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Other CAS RN |
153181-37-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



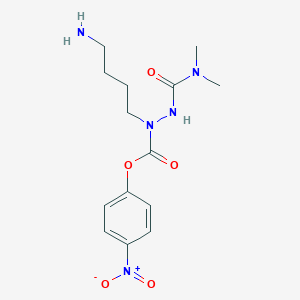
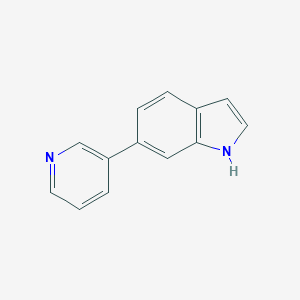
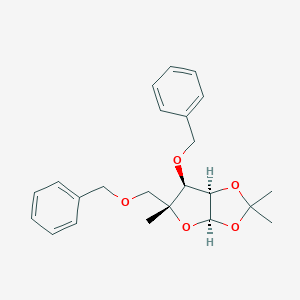
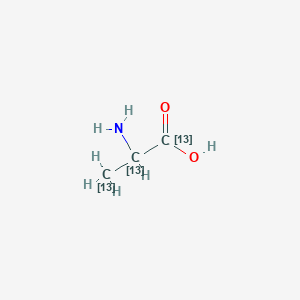
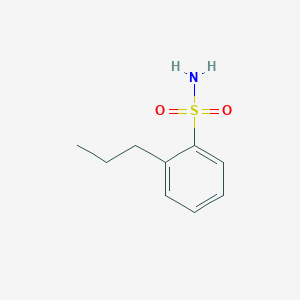
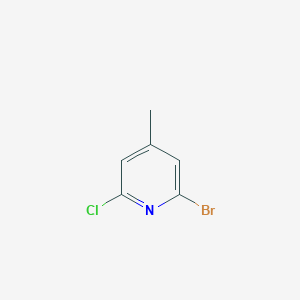
![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B114956.png)
![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B114958.png)
